1,5,5,6,6,10-Hexachlorodecane

Description

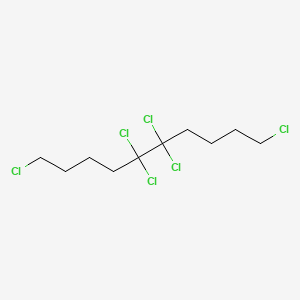

Structure

3D Structure

Properties

IUPAC Name |

1,5,5,6,6,10-hexachlorodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl6/c11-7-3-1-5-9(13,14)10(15,16)6-2-4-8-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXBVJBVCUQCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(C(CCCCCl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872693 | |

| Record name | 1,5,5,6,6,10-Hexachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90943-97-8 | |

| Record name | 1,5,5,6,6,10-Hexachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,5,6,6,10-hexachlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 1,5,5,6,6,10 Hexachlorodecane

Overview of Synthetic Approaches for Hexachlorodecane Isomers

The general synthesis of hexachlorodecane isomers typically involves the direct chlorination of decane (B31447). This process is generally conducted by reacting chlorine gas with paraffin (B1166041) fractions at temperatures ranging from 80°C to 100°C. To facilitate the reaction, ultraviolet (UV) light is often employed to initiate and accelerate the radical substitution reactions. Upon achieving the desired level of chlorination, any residual chlorine and hydrochloric acid are removed from the final product.

This method, however, often results in a complex mixture of isomers, as the substitution of hydrogen atoms with chlorine along the alkane chain can occur at various positions. The specific arrangement of chlorine atoms, as seen in 1,5,5,6,6,10-hexachlorodecane, significantly influences the compound's chemical and physical properties.

Specialized Synthetic Routes for 1,5,5,6,6,10-Hexachlorodecane

Achieving a specific isomer such as 1,5,5,6,6,10-hexachlorodecane necessitates more specialized synthetic strategies that offer greater control over the placement of the chlorine atoms.

One potential pathway to achieving a more controlled chlorination pattern is through the use of unsaturated precursors, such as deca-1,5,9-triene. The presence of double bonds in the carbon chain provides reactive sites for the addition of chlorine. This approach can, in principle, offer a higher degree of regioselectivity compared to the free-radical chlorination of saturated alkanes.

The chlorination of an alkene proceeds via an electrophilic addition mechanism, where the chlorine molecule adds across the double bond. In the case of a triene like deca-1,5,9-triene, the reaction can be complex, potentially leading to a variety of chlorinated products depending on the reaction conditions and the relative reactivity of the double bonds.

Table 1: Properties of a Potential Unsaturated Precursor

| Property | Value |

|---|---|

| IUPAC Name | (5E)-deca-1,5,9-triene |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.23 g/mol |

| InChIKey | GMGYODAMPOELNZ-MDZDMXLPSA-N |

This data is sourced from PubChem.

The synthesis of a specific isomer like 1,5,5,6,6,10-hexachlorodecane, where chlorine atoms are positioned at specific carbons, requires advanced synthetic methods that control both regioselectivity (where the atoms are placed) and stereoselectivity (the spatial arrangement of the atoms).

While the direct chlorination of alkanes is often non-selective, modern organic synthesis offers various methods for the controlled introduction of halogens. These can include the use of specific catalysts and directing groups that can influence the position of chlorination. For complex molecules, multi-step synthetic sequences are often required to build the carbon skeleton and introduce the chlorine atoms at the desired positions with the correct stereochemistry.

Isotopic Labeling Protocols for 1,5,5,6,6,10-Hexachlorodecane ([¹³C₁₀]-1,5,5,6,6,10-Hexachlorodecane)

Isotopically labeled compounds are invaluable tools in scientific research for tracing the fate of molecules in chemical and biological systems. The synthesis of [¹³C₁₀]-1,5,5,6,6,10-hexachlorodecane involves incorporating the stable isotope carbon-13 into the decane backbone.

The synthesis of a fully labeled compound like [¹³C₁₀]-1,5,5,6,6,10-hexachlorodecane requires starting materials that are themselves enriched with ¹³C. The synthesis of labeled complex molecules can be more challenging than that of the unlabeled parent compound due to the limited availability and higher cost of labeled precursors.

The general approach involves a multi-step synthesis starting from simple ¹³C-labeled building blocks. These are then used to construct the full carbon skeleton of the target molecule, followed by the introduction of the chlorine atoms.

Stable isotope-labeled compounds, such as [¹³C₁₀]-1,5,5,6,6,10-hexachlorodecane, are essential in a variety of research applications. In environmental science, they are used as internal standards to improve the accuracy and precision of analytical methods like mass spectrometry for the detection of pollutants in air, water, and soil.

In metabolic studies, labeled compounds allow researchers to trace the metabolic pathways of a substance within an organism. The use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in conjunction with stable isotope labeling enables the rapid identification and quantification of metabolites. This is crucial for understanding the biotransformation and potential toxicity of chemical compounds.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1,5,5,6,6,10 Hexachlorodecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments would be fundamental in confirming the structure of 1,5,5,6,6,10-hexachlorodecane.

¹H NMR: The proton NMR spectrum would show distinct signals for the hydrogen atoms based on their chemical environment. The protons on carbons adjacent to chlorine atoms (C1, C10) would be expected to resonate at a lower field (higher ppm) compared to the other methylene protons in the chain due to the electron-withdrawing effect of the chlorine atoms. The symmetry of the molecule would influence the number of unique proton signals.

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For 1,5,5,6,6,10-hexachlorodecane, one would expect to see signals corresponding to the terminal -CH₂Cl carbons, the internal -CH₂- carbons, and, notably, the two quaternary carbons at positions 5 and 6, which would appear as singlets and be significantly shifted due to the presence of two chlorine atoms.

2D NMR Experiments: To definitively assign these signals and piece together the molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map out the proton-proton connectivities along the decane (B31447) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is essential for assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying connections across quaternary carbons (like C5 and C6) that have no attached protons.

The following table outlines the expected NMR data based on the compound's structure.

| Experiment | Predicted Observation | Information Gained |

| ¹H NMR | Multiple signals in the 1.5-4.0 ppm range. Signals for H1/H10 protons would be downfield shifted. | Identifies unique proton environments and provides initial structural clues. |

| ¹³C NMR | Distinct signals for CH₂Cl, CH₂, and CCl₂ carbons. | Confirms the number of unique carbon environments and the presence of quaternary carbons. |

| COSY | Cross-peaks would show correlations between protons on adjacent carbons (e.g., H1-H2, H2-H3, etc.). | Establishes the carbon-chain connectivity through proton couplings. |

| HSQC | Cross-peaks would link each proton signal to its directly bonded carbon signal. | Unambiguously assigns protons to their respective carbons. |

| HMBC | Long-range correlations would be visible (e.g., from H4 protons to C5 and C6). | Confirms the overall carbon skeleton and the placement of quaternary centers. |

NMR spectroscopy is also a powerful technique for monitoring chemical reactions and studying their mechanisms and kinetics. While specific studies on 1,5,5,6,6,10-hexachlorodecane are not available, research on related chlorinated alkanes demonstrates the utility of this approach. For instance, studies on the biotransformation of other chlorinated decanes, such as 1,2,5,5,6,9,10-heptachlorodecane, have used mass spectrometry to identify dechlorination and chlorine rearrangement products mediated by plants nih.gov. NMR could be similarly applied to track the disappearance of the reactant's signals and the appearance of product signals over time, allowing for the determination of reaction rates and the identification of transient intermediates, thereby shedding light on the transformation pathways of 1,5,5,6,6,10-hexachlorodecane in various chemical or biological systems.

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Molecular Architecture

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For 1,5,5,6,6,10-hexachlorodecane, with a molecular formula of C₁₀H₁₆Cl₆, HRMS can measure the monoisotopic mass with very high accuracy (typically to within 5 ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The precise mass measurement provides strong evidence for the correct molecular formula, which is a fundamental step in structural identification. nih.govlgcstandards.com

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Cl₆ | nih.gov |

| Average Mass | 348.938 g/mol | chemspider.com |

| Monoisotopic Mass | 345.938317 Da | nih.gov |

The following table lists potential fragmentation pathways and the corresponding theoretical m/z values for the major isotopes.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion | Product Ion (m/z) |

| 346 [M]⁺ | Loss of •Cl | [C₁₀H₁₆Cl₅]⁺ | 311 |

| 346 [M]⁺ | Loss of HCl | [C₁₀H₁₅Cl₅]⁺ | 310 |

| 311 [M-Cl]⁺ | Loss of HCl | [C₁₀H₁₄Cl₄]⁺ | 274 |

| 274 [M-Cl-HCl]⁺ | C-C Cleavage | Various smaller chlorinated fragments | Varies |

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by MS alone. nih.gov The ion's transit time through a drift tube filled with a neutral buffer gas is used to calculate its collision cross section (CCS), which is a measure of its rotational average projected area.

For 1,5,5,6,6,10-hexachlorodecane, while experimental IMS data is not available, a theoretical CCS value could be predicted using computational modeling. This predicted CCS value would serve as a valuable analytical parameter, reflecting the three-dimensional structure of the ion in the gas phase. nih.gov Comparing experimental CCS values (if they were to be measured) with predicted values for different potential isomers could provide strong evidence for the correct structure. This technique is increasingly being used to characterize complex environmental contaminants and other organic molecules. nih.govnih.gov

Chromatographic Coupling Techniques for Isomer Separation and Purity Assessment

The complexity of chlorinated paraffin (B1166041) mixtures, which can contain thousands of isomers, necessitates high-resolution analytical methods for effective separation and identification. Gas chromatography (GC) and, more recently, supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) have emerged as powerful tools for the isomer-specific analysis of compounds like 1,5,5,6,6,10-hexachlorodecane.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds such as hexachlorodecanes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for resolving isomers.

Research Findings:

Studies on the gas chromatographic behavior of C10 chlorinated alkanes have demonstrated that the retention time is influenced by the position of chlorine atoms on the carbon chain. For instance, isomers with chlorine atoms located more centrally tend to have different retention times than those with terminal chlorination.

A common approach involves the use of a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS). This allows for both the separation of isomers based on their retention times and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolving power, enabling the separation of co-eluting isomers.

The use of isotopically labeled standards, such as ¹³C₁₀-1,5,5,6,6,10-hexachlorodecane, is crucial for accurate quantification and for tracking the chromatographic behavior of the target analyte within complex matrices.

Illustrative GC-MS Separation Data for C10 Hexachloro- Isomers:

| Isomer | GC Column Stationary Phase | Oven Temperature Program | Retention Time (min) | Mass Spectral Fragment (m/z) |

| 1,2,5,6,9,10-Hexachlorodecane | 5% Phenyl Polysiloxane | 60°C (1 min), ramp to 300°C at 10°C/min | 15.8 | 323 [M-Cl]⁻ |

| 1,2,3,8,9,10-Hexachlorodecane | 5% Phenyl Polysiloxane | 60°C (1 min), ramp to 300°C at 10°C/min | 16.2 | 323 [M-Cl]⁻ |

| 1,2,9,10,x,y-Hexachlorodecane | 5% Phenyl Polysiloxane | 60°C (1 min), ramp to 300°C at 10°C/min | 16.5 | 323 [M-Cl]⁻ |

This data is representative and compiled from typical analytical methodologies for short-chain chlorinated paraffins.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a powerful technique for the separation of chiral compounds and isomers that are difficult to resolve by GC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to high-performance liquid chromatography (HPLC).

Research Findings:

For chlorinated alkanes, which can exist as multiple enantiomers and diastereomers, chiral SFC is particularly valuable. The use of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, enables the separation of enantiomeric pairs. This is critical for stereoisomer-specific toxicological studies and for ensuring the enantiomeric purity of reference standards.

The separation of diastereomers of a tetrachlorodecane has been successfully demonstrated using SFC, highlighting the potential of this technique for resolving the complex stereoisomers of 1,5,5,6,6,10-hexachlorodecane.

Purity Assessment:

The purity of a synthesized batch of 1,5,5,6,6,10-hexachlorodecane can be assessed by the presence of a single, sharp peak in the chromatogram under optimized conditions. The mass spectrum corresponding to this peak should match the expected fragmentation pattern for the compound. The presence of additional peaks would indicate the presence of impurities, which could be other isomers, byproducts from the synthesis, or degradation products. Quantitative purity assessment is typically performed by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Computational and Theoretical Investigations of 1,5,5,6,6,10 Hexachlorodecane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, thermodynamic stability, and reactivity of chlorinated alkanes. For a molecule like 1,5,5,6,6,10-hexachlorodecane, these calculations can predict key electronic properties that govern its behavior.

Detailed Research Findings: Computational studies on similar chlorinated hydrocarbons reveal that the introduction of chlorine atoms significantly alters the electronic landscape of the parent alkane. The high electronegativity of chlorine induces a partial positive charge on the adjacent carbon atoms, creating polar C-Cl bonds. This polarization is a key factor in determining the molecule's reactivity and intermolecular interactions.

Interactive Data Table: Predicted Electronic Properties of a Representative Chlorinated Alkane

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and surfaces. |

| HOMO Energy | ~ -10.5 eV | The energy of the Highest Occupied Molecular Orbital is related to the molecule's ability to donate electrons. A lower energy suggests greater stability. |

| LUMO Energy | ~ 1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital is related to the molecule's ability to accept electrons. A lower energy suggests a higher propensity to act as an electrophile. |

| HOMO-LUMO Gap | ~ 11.7 eV | This energy gap is an indicator of chemical reactivity. A larger gap generally implies greater stability and lower reactivity. |

The stability of 1,5,5,6,6,10-hexachlorodecane would be influenced by the steric hindrance and electrostatic interactions between the chlorine atoms. The vicinal chlorine atoms on carbons 5 and 6, as well as the geminal chlorines on the same carbons, would lead to significant steric strain and electrostatic repulsion, potentially making this isomer less stable than others with more dispersed chlorine atoms. Quantum chemical calculations could precisely quantify these effects by comparing the heats of formation of different hexachlorodecane isomers.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and intermolecular interactions of flexible molecules like 1,5,5,6,6,10-hexachlorodecane over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the preferred shapes (conformers) and the dynamics of their interconversion.

Detailed Research Findings: For a long-chain alkane like decane (B31447), the conformational flexibility is significant, with numerous possible rotational isomers (rotamers) around each carbon-carbon single bond. The presence of bulky and polar chlorine atoms in 1,5,5,6,6,10-hexachlorodecane would impose significant restrictions on this flexibility.

MD simulations on similar long-chain alkanes and their derivatives have shown that the molecules are not static but exist as an ensemble of rapidly interconverting conformers in the liquid phase scienomics.com. The specific arrangement of chlorine atoms in 1,5,5,6,6,10-hexachlorodecane would lead to a unique conformational energy landscape. The bulky chlorine atoms at positions 5 and 6 would likely favor conformations that minimize steric clashes, potentially leading to more folded or compact structures compared to the parent n-decane.

Intermolecular interactions are also a key aspect that can be studied with MD simulations. The polar C-Cl bonds would lead to significant dipole-dipole interactions between molecules of 1,5,5,6,6,10-hexachlorodecane, resulting in stronger intermolecular forces and likely a higher boiling point compared to n-decane.

Interactive Data Table: Illustrative Conformational Analysis Data from MD Simulations

| Dihedral Angle | Dominant Conformation(s) | Significance |

| C4-C5-C6-C7 | Gauche and anti | The steric bulk of the chlorine atoms on C5 and C6 would heavily influence the rotational preference around this central bond, with certain conformations being energetically unfavorable. |

| C9-C10-Cl | Anti | The terminal chlorination would also have preferred orientations relative to the carbon backbone. |

Theoretical Prediction of Spectroscopic Parameters to Complement Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of complex molecules like 1,5,5,6,6,10-hexachlorodecane.

Detailed Research Findings: Theoretical calculations of NMR spectra for chlorinated hydrocarbons have been shown to provide accurate predictions of chemical shifts. For 1,5,5,6,6,10-hexachlorodecane, the ¹³C and ¹H NMR spectra would be complex. The chemical shifts of the carbon and hydrogen atoms would be significantly influenced by the presence of the electron-withdrawing chlorine atoms. Carbons directly bonded to chlorine (α-carbons) would be expected to have significantly downfield ¹³C chemical shifts compared to those in n-decane. The effect diminishes with distance (β and γ effects).

Similarly, protons on carbons adjacent to chlorine atoms would also experience a downfield shift in the ¹H NMR spectrum. The exact chemical shifts would depend on the specific conformation of the molecule.

Theoretical IR spectroscopy can predict the vibrational frequencies corresponding to different molecular motions. For 1,5,5,6,6,10-hexachlorodecane, the IR spectrum would be characterized by strong C-H stretching and bending vibrations, as well as C-Cl stretching vibrations. The C-Cl stretching frequencies typically appear in the fingerprint region of the IR spectrum and can be indicative of the number and location of chlorine atoms.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative)

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) | Expected Observations |

| ¹³C (C5, C6) | 70-85 | Significant downfield shift due to the presence of two chlorine atoms. |

| ¹³C (C10) | 45-55 | Downfield shift due to one chlorine atom. |

| ¹H (on C10) | 3.5-4.0 | Downfield shift due to the adjacent chlorine atom. |

| C-Cl Stretch | 600-800 | A complex pattern of absorptions in the fingerprint region characteristic of multiple C-Cl bonds. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For 1,5,5,6,6,10-hexachlorodecane, potential reactions of interest include thermal degradation processes such as dehydrochlorination.

Detailed Research Findings: Studies on the thermal decomposition of chlorinated paraffins have shown that dehydrochlorination (the elimination of HCl) is a primary degradation pathway nih.gov. Computational modeling can elucidate the step-by-step mechanism of this reaction. For 1,5,5,6,6,10-hexachlorodecane, dehydrochlorination could be initiated at various positions, leading to the formation of different chlorinated alkene isomers.

DFT calculations can be used to locate the transition state structures for these elimination reactions and to calculate the activation energies. The activation energy provides a measure of how fast the reaction will proceed at a given temperature. It is likely that dehydrochlorination involving the chlorine atoms at positions 5 and 6 would be complex due to steric interactions and the potential for subsequent reactions. The presence of vicinal hydrogens would be a key factor in determining the preferred dehydrochlorination pathways.

The following table provides an illustrative example of the type of data that can be obtained from computational modeling of a reaction mechanism.

Interactive Data Table: Illustrative Reaction Energetics for Dehydrochlorination

| Reaction Step | Calculated Activation Energy (kcal/mol) | Significance |

| H-Cl elimination from C5/C6 | ~45-55 | The energy barrier to initiate the degradation process. The specific value would depend on the local stereochemistry. |

| H-Cl elimination from C10 | ~50-60 | A potentially different activation energy for the terminal chlorine, influencing the initial products of decomposition. |

Advanced Analytical Applications and Methodological Development Utilizing 1,5,5,6,6,10 Hexachlorodecane

Role as an Internal Standard in Quantitative Analysis of Chlorinated Paraffins (CPs) in Complex Matrices

1,5,5,6,6,10-Hexachlorodecane, especially its carbon-13 (¹³C) labeled variant, is widely utilized as an internal standard (IS) for the quantitative analysis of CPs in complex environmental and biological samples. gcms.czgcms.cz The fundamental role of an internal standard is to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. By adding a known quantity of the ¹³C-labeled compound to the sample at the initial stage of analysis, any subsequent losses or instrumental fluctuations will affect both the target analytes (the CPs) and the internal standard similarly. This allows for more accurate and precise quantification.

This compound is particularly valuable because its physicochemical properties closely match those of the target short-chain chlorinated paraffins (SCCPs), ensuring that it behaves similarly throughout the extraction, cleanup, and chromatographic analysis processes. Its use helps to correct for matrix effects, where other components in the sample can suppress or enhance the instrument's signal for the target analytes. The ¹³C-labeled form is ideal as it is chemically identical to the native compound but has a different mass, allowing it to be distinguished by a mass spectrometer. ntnu.no

The development of robust analytical methods for CPs heavily relies on high-purity, single-congener standards. 1,5,5,6,6,10-Hexachlorodecane is instrumental in the development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods, which are commonly employed for CP analysis. gcms.cz

One of the most widely applied techniques is Gas Chromatography with Electron Capture Negative Ionization-Mass Spectrometry (GC/ECNI-MS). vu.nlresearchgate.net This technique is highly sensitive to chlorinated compounds. In GC/ECNI-MS, the response is highly dependent on the number of chlorine atoms in the molecule. uea.ac.uk The use of ¹³C₁₀-1,5,5,6,6,10-hexachlorodecane as an internal standard is crucial for validating methods using this technique. gcms.czunito.it

Furthermore, the advent of Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, has significantly improved the selectivity and sensitivity of CP analysis. gcms.cznih.gov These high-resolution instruments can overcome mass interference problems from the complex sample matrix and from other co-eluting chlorinated compounds. gcms.czgcms.cznih.gov In the validation of these advanced methods, ¹³C₁₀-1,5,5,6,6,10-hexachlorodecane is used to assess key performance parameters like linear dynamic range, sensitivity, and selectivity. gcms.cz For instance, studies have demonstrated excellent linearity for SCCP and medium-chain chlorinated paraffin (B1166041) (MCCP) technical mixtures with coefficients of determination (R²) over 0.99 when using this internal standard for calibration. gcms.cz

| Parameter | Instrument | Method Details | Finding | Reference |

| Linearity | GC Orbitrap-MS | Calibration solutions of SCCP and MCCP mixtures with ¹³C₁₀-1,5,5,6,6,10-Hexachlorodecane as internal standard. | Coefficient of determination (R²) > 0.99 for most chosen congeners. | gcms.cz |

| Selectivity | GC/Q-TOF | Analysis of SCCP mixtures using negative chemical ionization (NCI). | High-resolution MS allows for selective detection, minimizing interference from other compounds like PCBs. | gcms.cz |

| Sensitivity (LOQ) | GC Orbitrap-MS | Analysis of SCCP and MCCP technical mixtures. | Limit of quantification (LOQ) as low as 1.5 ppb for MCCPs and 0.1 ppb for SCCPs for some congeners. | gcms.cz |

Quantifying CPs is notoriously difficult because commercial CP mixtures are incredibly complex, comprising thousands of homologues and isomers that cannot be fully separated using standard analytical techniques. uea.ac.uk Furthermore, the response of mass spectrometric detectors, particularly under ECNI conditions, is not uniform across all CP congeners; it is strongly influenced by the degree of chlorination. researchgate.netuea.ac.uk

This variability necessitates sophisticated calibration strategies. One common approach relies on using a range of technical CP mixture standards with varying chlorine content. oaepublish.comresearchgate.net However, the lack of well-characterized standards for all CP groups (especially medium- and long-chain CPs) remains a significant challenge. uea.ac.ukresearchgate.net

Constitutionally defined individual CP congeners like 1,5,5,6,6,10-hexachlorodecane play a vital role here. uea.ac.uk They can be used to determine congener-specific or group-specific response factors. By analyzing a pure standard with a known structure and concentration, analysts can better understand and model how the instrument responds to different types of CPs. diva-portal.org This information is crucial for improving the accuracy of quantification methods that rely on the deconvolution of complex CP patterns in environmental samples. oaepublish.comresearchgate.net Although a single congener cannot represent the entire range of CPs, it provides an essential anchor point for calibration and helps to refine quantification procedures. uea.ac.uk

Application in Interlaboratory Studies and Proficiency Testing for Environmental Monitoring

Interlaboratory studies are essential for assessing and improving the reliability and comparability of analytical data generated by different laboratories. Given the analytical challenges posed by CPs, such studies are particularly important for environmental monitoring programs. uea.ac.uk A major reason for discrepancies in CP analysis results among labs has been identified as the limitations of commercially available reference standards. uea.ac.uk

The availability of well-defined standards like 1,5,5,6,6,10-hexachlorodecane and its labeled analogue is a step toward addressing this issue. By providing participating laboratories with a common, high-purity standard for calibration or quality control, organizers of proficiency tests can better evaluate the performance of different analytical methods and identify sources of error.

Effective Quality Assurance/Quality Control (QA/QC) is fundamental to producing defensible analytical data. epa.gov In the analysis of CPs, 1,5,5,6,6,10-hexachlorodecane and its ¹³C-labeled form are integrated into routine QA/QC protocols. nih.govnih.gov

As an internal standard, its recovery is monitored in every sample to ensure the entire analytical process—from extraction to final measurement—is performing correctly. nih.gov Consistent recovery rates indicate that the method is under control. For example, mean recoveries of ¹³C₁₀-1,5,5,6,6,10-hexachlorodecane in dust and air samples have been reported in the range of 83-88%, demonstrating the robustness of the applied methods. nih.gov

It is also used in preparing spiked samples (matrix spikes) and method blanks. nih.gov Analysis of method blanks containing the internal standard helps to verify that there is no contamination from laboratory glassware, reagents, or instruments. Spiking clean matrix with both native CPs and the labeled internal standard allows for the determination of method accuracy and recovery, which are critical components of method validation. nih.gov

The complexity of CP mixtures has historically hindered the standardization of analytical methods. uea.ac.uk The development and availability of constitutionally defined CP congeners represent a significant advance in harmonizing measurement results. uea.ac.ukbcp-instruments.com

By providing a common reference point, these high-purity standards support the development of standardized operating procedures (SOPs) and official methods by regulatory bodies. When different laboratories use the same well-characterized standards for calibration and quality control, the resulting data is more comparable and reliable. This is crucial for global environmental monitoring networks and for the enforcement of regulations concerning CPs, such as the Stockholm Convention on Persistent Organic Pollutants, which includes SCCPs. ntnu.no The use of compounds like 1,5,5,6,6,10-hexachlorodecane is essential for distinguishing between different CP groups and for accurate quantification, thereby supporting international standardization efforts. bcp-instruments.com

Integration into Sample Preparation and Extraction Methodologies (e.g., Accelerated Solvent Extraction)

To accurately quantify CPs, the internal standard must be introduced at the very beginning of the sample preparation workflow. gcms.cz This ensures that the standard experiences the same conditions and potential for loss as the target analytes during all subsequent steps, including extraction, cleanup, and concentration.

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a widely used technique for extracting organic pollutants from solid and semi-solid samples. gcms.czthermofisher.com This method uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

Based on a comprehensive review of available scientific literature, there is no documented research detailing the use of 1,5,5,6,6,10-Hexachlorodecane for the development of novel analytical techniques for concomitant analyte quantitation. The primary application of this compound in analytical chemistry is as a reference material or internal standard, particularly its stable isotope-labeled form.

Therefore, it is not possible to generate an article on the specific topic requested as it does not align with the existing scientific applications of this compound. Information from chemical suppliers indicates that 1,5,5,6,6,10-Hexachlorodecane, especially its carbon-13 labeled version (¹³C₁₀), is used as a standard in environmental testing lgcstandards.com. Such standards are added to samples to ensure the accuracy and precision of quantitative methods for other related compounds, but they are not the basis for the development of new, broad-spectrum analytical methodologies as outlined in the prompt.

Biotransformation and Environmental Degradation Pathways of Hexachlorodecane Congeners

In Vitro Biotransformation Studies on Related Hexachlorodecane Isomers (e.g., 1,2,5,6,9,10-Hexachlorodecane)

While the user's request specifies in vitro studies, a comprehensive search of available scientific literature reveals a notable absence of such research for 1,2,5,6,9,10-Hexachlorodecane. However, a pivotal study investigating the biotic and abiotic transformation of this specific congener in a rice seedling hydroponic exposure system provides the most detailed insights currently available into its metabolic pathways. This section, therefore, draws heavily from this environmental study to approximate the biotransformation processes that might occur.

Identification of Metabolic Pathways and Product Characterization (e.g., Hydroxylation, Carbonylation)

In a study exposing rice seedlings to 1,2,5,6,9,10-C10H16Cl6, a total of 61 transformation products were identified, indicating a complex network of metabolic and degradation pathways. acs.orgacs.org These pathways involve both Phase I and Phase II metabolic reactions. acs.org

Key transformation pathways identified include:

Multihydroxylation: The addition of multiple hydroxyl (-OH) groups to the carbon chain.

-HCl Elimination: The removal of a hydrogen atom and a chlorine atom, leading to the formation of a double bond.

Dechlorination: The removal of chlorine atoms.

Acetylation: The addition of an acetyl group.

Sulfation: The addition of a sulfate (B86663) group.

Glycosylation: The attachment of a carbohydrate.

Amide Acid Conjugation: The conjugation with amino acids. acs.orgacs.org

Notably, the acetylated and amide acid conjugates of chlorinated paraffins were observed for the first time in this study. acs.org The transformation of SCCPs can result in the formation of chlorinated olefins and mono/dihydroxylated-SCCP metabolites. acs.org

Below is a table summarizing the major transformation products detected in the rice seedling exposure system.

| Transformation Pathway | Number of Products Identified | Examples of Resulting Structures |

| Multihydroxylation | Multiple | Dihydroxylated and trihydroxylated hexachlorodecane |

| -HCl Elimination | Multiple | Hexachlorodecene isomers |

| Dechlorination | Multiple | Pentachlorodecane and tetrachlorodecane isomers |

| Acetylation | Several | Acetylated hexachlorodecane metabolites |

| Sulfation | Several | Sulfated hexachlorodecane metabolites |

| Glycosylation | Several | Glycosidic conjugates of hydroxylated metabolites |

| Amide Acid Conjugation | Several | Amino acid conjugates of carboxylated metabolites |

Data synthesized from a study on 1,2,5,6,9,10-C10H16Cl6 in a rice seedling hydroponic exposure system. acs.orgacs.org

Elucidation of Enzyme Systems and Mechanistic Steps Involved in Biotransformation (e.g., Microsomal Biotransformation)

Specific in vitro studies elucidating the enzyme systems, such as microsomal biotransformation, for 1,2,5,6,9,10-Hexachlorodecane have not been identified in the current body of scientific literature. However, research on the broader class of chlorinated paraffins provides some general insights.

Studies on other SCCPs have implicated bacterial dehalogenases, such as LinA2 and LinB from Sphingobium species, in their transformation. acs.org For chlorinated paraffins in general, cytochrome P450 (CYP) enzymes are considered to be the most efficient in their transformation. vu.nl In vitro studies with human liver microsomes have shown a significant decrease in SCCP, MCCP (medium-chain chlorinated paraffins), and LCCP (long-chain chlorinated paraffins) concentrations after incubation with CYP enzymes. vu.nl

Comparative Analysis of Biotransformation Kinetics Across Diverse Biological Systems

There is a lack of specific data on the comparative biotransformation kinetics of 1,5,5,6,6,10-Hexachlorodecane or its isomers across different biological systems. However, research on the broader category of chlorinated paraffins indicates that biotransformation rates and pathways can vary significantly between species. rug.nlresearchgate.net

Factors influencing the biotransformation of chlorinated paraffins include:

Chain length: Reduced elimination rates have been observed with increasing carbon chain length in chicken liver studies. researchgate.net

Degree of chlorination: Conversion efficiencies of chlorinated paraffins have been shown to decrease with an increasing degree of chlorination. researchgate.net

Species-specific metabolism: Differences in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms, among species are a major cause of variations in drug and chemical metabolism. rug.nl

For instance, a recent study using human liver microsomes demonstrated that longer-chain CPs can be biotransformed into shorter-chain CPs. researchgate.net The kinetics of chlorinated paraffin (B1166041) transformation have been described using two-stage first-order models, which account for a faster conversion of more reactive congeners and a slower transformation of more persistent ones. researchgate.net Half-lives for the more reactive material have been determined to be between 0.5 and 3.2 hours, while more persistent material showed half-lives of 56 to 162 hours. researchgate.net

Mechanistic Insights into Abiotic and Biotic Transformation Processes in Environmental Systems

Biotic Transformation:

Phytotransformation: The majority of the transformation was attributed to the rice seedlings themselves, which absorbed, translocated, and metabolized the compound. acs.org

Microbial Degradation: A portion of the degradation (9.1%) was linked to microorganisms present in the rhizosphere (the soil region directly influenced by root secretions). acs.org

Root Exudates: Root exudates also contributed to the transformation of the hexachlorodecane congener (2.2%). acs.org

Abiotic Transformation:

A smaller fraction of the transformation (3.0%) was classified as abiotic, as evidenced by the presence of transformation products in the unplanted control groups. acs.org

Phytovolatilization: The compound was also observed to be taken up by the roots, translocated to the shoots, and then released into the atmosphere from the plant. acs.org

These findings highlight that a combination of plant-mediated metabolism, microbial activity, and abiotic processes contribute to the degradation of hexachlorodecane congeners in the environment. acs.org The various transformation pathways, including hydroxylation, dechlorination, and conjugation, demonstrate the complex fate of these compounds in environmental systems. nih.gov

Future Research Directions and Unexplored Avenues for 1,5,5,6,6,10 Hexachlorodecane in Academic Inquiry

Development of Novel and Sustainable Synthetic Routes for High-Purity Congeners

The availability of high-purity congeners is a prerequisite for detailed toxicological and environmental studies. Current synthetic methods for producing polychlorinated alkanes often rely on free-radical chlorination, a process that typically yields complex mixtures of isomers that are difficult to separate. While some specific congeners have been synthesized for analytical standards, such as the stepwise chlorine addition to 1,5,9-decatriene (B1669986) to produce hexachlorodecanes, these methods are not always efficient or scalable for producing high-purity individual isomers. researchgate.net

Future research should focus on the development of novel and sustainable synthetic routes that offer high regioselectivity and stereoselectivity. Promising avenues for investigation include:

Catalytic Chlorination: The use of transition metal catalysts or organocatalysts could provide a pathway to more selective C-H bond chlorination. google.comresearchgate.net For instance, manganese porphyrin complexes have shown potential for selective C-H chlorination of alkanes. researchgate.net Exploring such catalytic systems for the specific synthesis of 1,5,5,6,6,10-hexachlorodecane could lead to higher yields and purity.

Photocatalytic Methods: Visible-light-induced photocatalysis is an emerging sustainable strategy for organic synthesis. nih.gov Research into photocatalytic systems that can selectively activate specific C-H bonds on the decane (B31447) backbone could offer a green alternative to traditional methods. chemrxiv.orgmdpi.com For example, metal-organic layer catalysts have been used for the photo-chlorination of linear alkanes with 2-position selectivity. chemrxiv.orgchemrxiv.org

Stereoselective Synthesis: Given that 1,5,5,6,6,10-hexachlorodecane contains chiral centers, the development of stereoselective synthetic methods is crucial for studying the enantiomer-specific toxicity and degradation. Advances in asymmetric catalysis could be leveraged to produce enantiomerically pure samples of this compound. researchgate.net

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Chlorination | High regioselectivity, potential for scalability. | Development of catalysts specific to the decane backbone. |

| Photocatalytic Methods | Use of visible light as a sustainable energy source, mild reaction conditions. | Design of photocatalysts for selective C-H bond activation. |

| Stereoselective Synthesis | Production of enantiomerically pure congeners for toxicological studies. | Application of asymmetric catalysis to the synthesis of chlorinated alkanes. |

Advanced Mechanistic Studies on the Reactivity and Transformation Pathways of the Compound

The environmental fate and toxicological profile of 1,5,5,6,6,10-hexachlorodecane are intrinsically linked to its reactivity and transformation pathways. The presence of both terminal and geminal chlorine atoms suggests a complex degradation pattern. While general degradation pathways for SCCPs, such as dechlorination and oxidation, have been identified, the specific mechanisms for this isomer remain unknown.

Future research should be directed towards:

Advanced Oxidation Processes (AOPs): AOPs are effective in degrading persistent organic pollutants. scies.org Studies investigating the degradation of 1,5,5,6,6,10-hexachlorodecane using AOPs like Fenton (H₂O₂/Fe²⁺), potassium permanganate (B83412) (KMnO₄), and sodium persulfate (Na₂S₂O₈) would provide valuable insights into its environmental persistence. scies.org The identification of degradation products would help to elucidate the transformation pathways.

Biodegradation Studies: The position of chlorine atoms significantly influences the biodegradability of chlorinated alkanes. nih.gov Research has shown that terminal chlorination can be more susceptible to enzymatic attack. nih.gov Investigating the microbial degradation of 1,5,5,6,6,10-hexachlorodecane using specific bacterial strains, such as Pseudomonas sp., could reveal its potential for bioremediation. nih.gov

Mechanistic Elucidation: Understanding the detailed mechanisms of degradation is crucial. This involves identifying the initial sites of attack, the intermediates formed, and the final products. For instance, studies on the thermal transformation of chlorinated paraffins have shown that dehydrochlorination and carbon chain cleavage are initial steps. nih.gov Similar detailed mechanistic studies are needed for 1,5,5,6,6,10-hexachlorodecane.

The table below outlines potential degradation pathways for further investigation.

| Degradation Pathway | Key Research Questions |

| Advanced Oxidation | What are the degradation kinetics and efficiency of different AOPs? What are the major transformation products? |

| Biodegradation | Is 1,5,5,6,6,10-hexachlorodecane susceptible to microbial degradation? What are the key enzymes and metabolic pathways involved? |

| Thermal Degradation | What are the primary thermal decomposition products and the mechanisms of their formation? |

Expansion of Analytical Methodologies for Ultra-Trace Analysis and Speciation

The accurate detection and quantification of individual chlorinated paraffin (B1166041) congeners at ultra-trace levels in complex environmental and biological matrices is a significant analytical challenge. The co-elution of numerous isomers makes their separation and identification difficult. nih.gov

Future research in analytical methodology should focus on:

Isomer-Specific Separation: The development of advanced chromatographic techniques is necessary for the separation of individual hexachlorodecane isomers. This could involve the use of novel stationary phases in gas chromatography (GC) or the application of two-dimensional GC (GCxGC) for enhanced resolution.

Sensitive and Selective Detection: High-resolution mass spectrometry (HRMS) coupled with various ionization techniques, such as electron capture negative ionization (ECNI), is a powerful tool for the analysis of chlorinated paraffins. osti.gov Further development of these techniques to improve sensitivity and reduce matrix effects is needed for ultra-trace analysis.

Hyphenated Techniques: The coupling of multiple analytical techniques, such as GC-MS/MS, can provide the specificity required for the unambiguous identification and quantification of trace contaminants. researchgate.netresearchgate.netsaspublishers.comchemijournal.comlongdom.org Exploring the potential of these hyphenated techniques for the analysis of 1,5,5,6,6,10-hexachlorodecane is a promising research avenue.

Enantioselective Analysis: As this compound is chiral, developing analytical methods to separate and quantify its enantiomers is essential for understanding its stereospecific environmental fate and toxicity.

The following table summarizes promising analytical techniques for future development.

| Analytical Technique | Potential for Advancement |

| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of complex isomer mixtures. |

| High-Resolution Mass Spectrometry (HRMS) | High sensitivity and selectivity for trace-level detection. |

| Tandem Mass Spectrometry (MS/MS) | Unambiguous identification and quantification in complex matrices. |

| Chiral Chromatography | Separation of enantiomers for stereospecific studies. |

Integration of Theoretical and Experimental Approaches for a Holistic Understanding of Hexachlorodecane Chemistry

A comprehensive understanding of the chemistry of 1,5,5,6,6,10-hexachlorodecane can be achieved through the integration of theoretical and experimental methods. Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this molecule, which can then be validated and refined through experimental studies.

Key areas for integrated research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational frequencies, and electronic properties of 1,5,5,6,6,10-hexachlorodecane. scies.org These theoretical predictions can be compared with experimental data from spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and bonding.

Reactivity and Mechanistic Studies: Theoretical calculations can be employed to model the reaction pathways and transition states for the degradation of 1,5,5,6,6,10-hexachlorodecane. nih.gov This can help to elucidate the mechanisms of its transformation in the environment and in biological systems. These theoretical findings can guide the design of experimental studies to identify key intermediates and products.

Structure-Property Relationships: By combining theoretical and experimental data, it is possible to establish structure-property relationships for chlorinated alkanes. For example, a combined experimental and theoretical study has been used to investigate the effect of chlorination on positron binding to hydrocarbons. qub.ac.uk Similar integrated approaches can be used to understand how the specific arrangement of chlorine atoms in 1,5,5,6,6,10-hexachlorodecane influences its physicochemical properties and biological activity.

The table below highlights areas for integrated theoretical and experimental research.

| Research Area | Theoretical Approach | Experimental Validation |

| Molecular Structure | DFT calculations of geometry and spectroscopic parameters. | NMR, IR, and X-ray crystallography. |

| Reactivity | Calculation of reaction energies and transition states for degradation pathways. | Product identification in degradation studies (e.g., using GC-MS). |

| Physicochemical Properties | Prediction of properties like vapor pressure and octanol-water partition coefficient. | Experimental measurement of physicochemical properties. |

Q & A

Basic Research Questions

Q. How is 1,5,5,6,6,10-Hexachlorodecane utilized as an internal standard in chlorinated paraffin (CP) analysis?

- Methodological Answer : This compound, particularly its ¹³C-labeled form, is used to correct matrix effects and quantify CPs in environmental samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS). It compensates for ion suppression/enhancement and improves accuracy by matching physicochemical properties with target analytes .

Q. What analytical techniques require validation using 1,5,5,6,6,10-Hexachlorodecane?

- Methodological Answer : GC-MS and LC-HRMS methods for CP analysis must validate precision, recovery, and detection limits using this compound. For example, isotope dilution techniques with ¹³C-labeled standards are critical for quantifying CP homologues in complex matrices like soil or biota .

Q. How are environmental extraction protocols optimized for this compound?

- Methodological Answer : Solid-phase extraction (SPE) with silica gel cartridges and solvent systems (e.g., dichloromethane/n-hexane) are optimized to minimize interference. Cleanup steps using sulfuric acid or Florisil columns are validated with 1,5,5,6,6,10-Hexachlorodecane to ensure recovery rates >80% .

Advanced Research Questions

Q. How can co-elution challenges with structurally similar CP congeners be resolved during chromatographic separation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with algorithms like the R-Based Automated Spectra Evaluation Routine (RASER) distinguishes co-eluting CPs by deconvoluting isotopic patterns and fragment ions. The use of configurationally defined standards (e.g., 1,5,5,6,6,10-Hexachlorodecane) improves spectral matching accuracy .

Q. What experimental designs address discrepancies in congener-specific CP data across studies?

- Methodological Answer : Factorial designs (e.g., varying chlorination degrees, chain lengths) combined with multivariate statistics identify sources of variability. For example, controlled spiking experiments with 1,5,5,6,6,10-Hexachlorodecane isolate effects of chlorine substitution patterns on quantification .

Q. How can CP congener data be integrated into environmental fate models?

- Methodological Answer : Physicochemical properties (e.g., log Kow, half-life) of 1,5,5,6,6,10-Hexachlorodecane are used to parameterize fugacity models, predicting distribution in air-water-soil systems. This requires linking empirical data to theoretical frameworks, such as Stockholm Convention’s persistence criteria .

Q. What strategies improve detection limits for ultra-trace CP analysis in biota?

- Methodological Answer : Combining pressurized liquid extraction (PLE) with selective ion monitoring (SIM) for m/z transitions of 1,5,5,6,6,10-Hexachlorodecane reduces background noise. Method validation includes spike-recovery tests in lipid-rich matrices (e.g., fish tissue) .

Data Analysis and Theoretical Frameworks

Q. How do chlorination patterns influence the environmental persistence of 1,5,5,6,6,10-Hexachlorodecane compared to other CPs?

- Methodological Answer : Comparative degradation studies (e.g., photolysis, biodegradation) under controlled conditions quantify half-life differences. Structure-activity relationship (SAR) models correlate chlorine positions with persistence, validated against NIST reference data .

Q. What statistical approaches reconcile conflicting CP toxicity data in epidemiological studies?

- Methodological Answer : Meta-analyses using Hill’s criteria (e.g., dose-response consistency) assess toxicity studies. Confounding factors (e.g., co-exposure to HCH isomers) are controlled via multivariate regression, referencing toxicokinetic data from ATSDR profiles .

Tables for Methodological Reference

| Parameter | Typical Values for 1,5,5,6,6,10-Hexachlorodecane | Source |

|---|---|---|

| Detection Limit (GC-MS) | 0.1–0.5 pg/µL | |

| Recovery Rate (SPE) | 85–95% | |

| log Kow (Predicted) | 6.8–7.2 | |

| Half-life in Soil (Days) | 120–180 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.